![molecular formula C21H17N3O2S B2832122 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 377065-64-0](/img/structure/B2832122.png)
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of derivatives related to the mentioned compound, where (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1Hindole-3-carbonyl)-3-(methylthio) acrylonitrile derivatives were synthesized and evaluated for their therapeutic potential. The in vitro anti-tumor evaluation against the MCF-7 (breast carcinoma) cell line showed that some compounds possess significant anticancer, antioxidant, and anti-inflammatory properties (Bhale et al., 2018).
Corrosion Inhibition
Another study investigated benzothiazole derivatives, similar in structure to the compound of interest, for their corrosion inhibiting effect against steel in acidic solutions. These derivatives demonstrated high inhibition efficiencies, suggesting their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Cytotoxic Activities
Research on acrylonitriles substituted with various heterocyclics indicated structure-activity relationships for cytotoxic potency against human cancer cell lines. Compounds containing a nitrothiophen-2-yl ring showed particularly high potency, suggesting the importance of the acrylonitrile functionality in these biological activities (Sa̧czewski et al., 2004).
Photopolymerization Initiators
Benzophenone-di-1,3-dioxane, related to the benzodioxole structure in the compound of interest, was studied as a novel photoinitiator for free radical polymerization, showing high efficiency in initiating polymerization of acrylates and methacrylates (Kemin et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the core abnormalities in patients with schizophrenia . It specifically targets and reduces hippocampal dopaminergic activity .
Mode of Action
The compound interacts with its targets by modulating glutamate . This modulation has produced dramatic effects in the MAM model of schizophrenia, which closely mimics the changes observed in patients with schizophrenia . In this model, the compound reversed abnormal hippocampal neuronal activity, normalized dopamine neuron population activity, improved cognition, and normalized social interactions .
Biochemical Pathways
The compound affects the glutamate pathway, which is involved in the progression of schizophrenia . By modulating this pathway, the compound is able to reverse abnormal neuronal activity and normalize dopamine neuron population activity .
Result of Action
The compound’s action results in the improvement of symptoms of psychosis, social interactions, and cognition . Long-term, 25% of treated patients treated with this compound as an add-on therapy met the criteria for remission .
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-3-4-15(7-14(13)2)18-11-27-21(24-18)16(9-22)10-23-17-5-6-19-20(8-17)26-12-25-19/h3-8,10-11,23H,12H2,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYGSSINHYMFRP-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile |
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